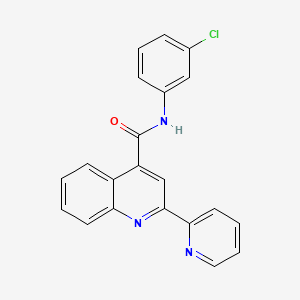

N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-クロロフェニル)-2-(ピリジン-2-イル)キノリン-4-カルボキサミドは、キノリン誘導体と呼ばれる合成有機化合物です。これらの化合物は、多様な生物活性で知られており、医薬品化学、材料科学、工業プロセスにおけるさまざまな用途について研究されています。

合成方法

合成経路と反応条件

N-(3-クロロフェニル)-2-(ピリジン-2-イル)キノリン-4-カルボキサミドの合成には、通常、複数段階の有機反応が含まれます。一般的な合成経路には、以下が含まれます。

キノリンコアの形成: アニリン誘導体をグリセロールと硫酸と反応させ、酸化剤の存在下で反応させるスクラウプ合成によって実現できます。

ピリジン部分の導入: この段階には、スズキ反応やヘック反応などのクロスカップリング反応が関与し、ピリジン環をキノリンコアに結合させることができます。

アミド化反応: 最後の段階では、キノリン誘導体を3-クロロベンゾイルクロリドと反応させてカルボキサミド基を形成できます。

工業生産方法

このような化合物の工業生産では、収率と純度を最大限に高めるために、反応条件を最適化する必要があります。これには、触媒の使用、制御された温度と圧力条件、再結晶やクロマトグラフィーなどの精製技術が含まれます。

化学反応解析

反応の種類

N-(3-クロロフェニル)-2-(ピリジン-2-イル)キノリン-4-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、酸化されてキノリンN-オキシドを形成する可能性があります。

還元: 還元反応では、ニトロ基をアミンに変換したり、二重結合を還元したりできます。

置換: 塩素などのハロゲン原子は、他の求核剤と置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムや炭素担持パラジウムなどの還元剤を使用できます。

置換: ナトリウムメトキシドやカリウムtert-ブトキシドなどの求核剤がよく使用されます。

主な生成物

これらの反応の主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってキノリンN-オキシドが生成される場合がある一方、置換によってさまざまな置換キノリン誘導体が生成される場合があります。

科学研究の応用

化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。

生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。

医学: さまざまな疾患の治療における治療薬としての可能性について調査されています。

工業: 染料やポリマーなどの特定の特性を持つ材料の開発に利用されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Pyridine Moiety: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction to attach the pyridine ring to the quinoline core.

Amidation Reaction: The final step could involve the reaction of the quinoline derivative with 3-chlorobenzoyl chloride to form the carboxamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could result in various substituted quinoline derivatives.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

作用機序

N-(3-クロロフェニル)-2-(ピリジン-2-イル)キノリン-4-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。これには、酵素、受容体、またはDNAが含まれ、生物学的経路の調節につながります。正確な機序は、特定の用途と研究されている生物システムによって異なります。

類似の化合物との比較

類似の化合物

キノリン誘導体: 抗マラリア作用で知られているキニーネやクロロキンなどの化合物。

ピリジン誘導体: ニコチンアミドやピリドキシンなどの化合物で、生物システムにおいて重要です。

独自性

N-(3-クロロフェニル)-2-(ピリジン-2-イル)キノリン-4-カルボキサミドは、その特定の構造的特徴により、他のキノリンまたはピリジン誘導体と比較して、異なる生物活性や化学反応性を示す場合があります。

類似化合物との比較

Similar Compounds

Quinoline Derivatives: Compounds like quinine and chloroquine, known for their antimalarial properties.

Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are important in biological systems.

Uniqueness

N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other quinoline or pyridine derivatives.

特性

分子式 |

C21H14ClN3O |

|---|---|

分子量 |

359.8 g/mol |

IUPAC名 |

N-(3-chlorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H14ClN3O/c22-14-6-5-7-15(12-14)24-21(26)17-13-20(19-10-3-4-11-23-19)25-18-9-2-1-8-16(17)18/h1-13H,(H,24,26) |

InChIキー |

AUNYQXJTPZLGBX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC(=CC=C4)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B11259107.png)

![N-cycloheptyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11259112.png)

![2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide](/img/structure/B11259125.png)

![5-methyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11259133.png)

![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11259155.png)

![7-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259163.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B11259168.png)

![2-Chloro-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11259171.png)

![prop-2-en-1-yl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11259173.png)

![5-Methyl-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B11259191.png)

![3-[(5-Bromo-2-methoxyphenyl)methyl]-1-(3,4-dihydro-2H-1-benzopyran-3-YL)urea](/img/structure/B11259200.png)